molecular formula C10H15NO3 B14592479 (2S)-1-amino-3-(2-methoxyphenoxy)propan-2-ol CAS No. 61248-82-6

(2S)-1-amino-3-(2-methoxyphenoxy)propan-2-ol

Cat. No.: B14592479
CAS No.: 61248-82-6
M. Wt: 197.23 g/mol
InChI Key: BUURBCAOIUVUIY-QMMMGPOBSA-N
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Description

(2S)-1-amino-3-(2-methoxyphenoxy)propan-2-ol: is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of an amino group, a methoxyphenoxy group, and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-amino-3-(2-methoxyphenoxy)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and epichlorohydrin.

    Epoxide Formation: The reaction of 2-methoxyphenol with epichlorohydrin under basic conditions forms an epoxide intermediate.

    Amination: The epoxide intermediate is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the amino group.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (2S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-amino-3-(2-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols or primary amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(2S)-1-amino-3-(2-methoxyphenoxy)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-amino-3-(2-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It may modulate biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-amino-3-(2-methoxyphenoxy)propan-2-ol: The enantiomer of the compound with different stereochemistry.

    1-amino-3-(2-methoxyphenoxy)propan-2-ol: The racemic mixture of the compound.

    1-amino-3-(2-hydroxyphenoxy)propan-2-ol: A similar compound with a hydroxyl group instead of a methoxy group.

Uniqueness

    Chirality: The (2S)-enantiomer exhibits unique stereochemical properties.

    Functional Groups: The presence of both amino and methoxyphenoxy groups provides distinct reactivity and applications.

Properties

CAS No.

61248-82-6

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(2S)-1-amino-3-(2-methoxyphenoxy)propan-2-ol

InChI

InChI=1S/C10H15NO3/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3/t8-/m0/s1

InChI Key

BUURBCAOIUVUIY-QMMMGPOBSA-N

Isomeric SMILES

COC1=CC=CC=C1OC[C@H](CN)O

Canonical SMILES

COC1=CC=CC=C1OCC(CN)O

Origin of Product

United States

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